REACTION_CXSMILES
|
[OH:1][N:2]=[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[NH2:4].[Cl:11][CH2:12][C:13](Cl)=O.C(N(CC)CC)C>C(Cl)(Cl)Cl>[Cl:11][CH2:12][C:13]1[O:1][N:2]=[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=2)[N:4]=1
|
Name
|
N′-hydroxypyridine-2-carboximidamide
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ON=C(N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
20.23 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with water (3×75 mL)
|
Type
|
CUSTOM
|
Details
|
resulting in the precipitation of a crystalline solid
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
FILTRATION
|
Details
|
filter cake
|
Type
|
CUSTOM
|
Details
|
triturated with ethanol
|
Type
|
FILTRATION
|
Details
|
re-filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC(=NO1)C1=NC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.62 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |